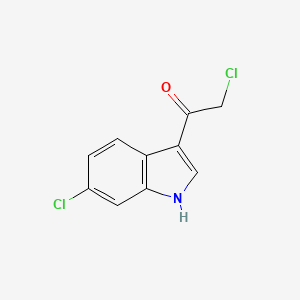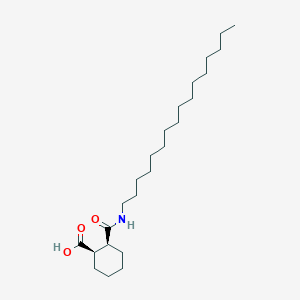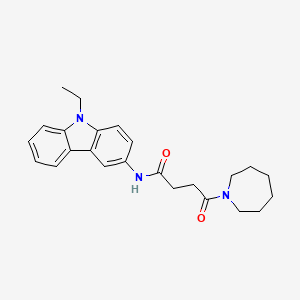![molecular formula C29H40FeNOP B12443965 (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)
(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce chirality in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. The presence of both the ferrocenyl and oxazoline moieties contributes to its unique properties and effectiveness in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline typically involves the following steps:
Formation of the Oxazoline Ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the Ferrocenyl Group: The ferrocenyl group is introduced through a palladium-catalyzed cross-coupling reaction between a ferrocenyl halide and the oxazoline derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline undergoes various types of reactions, including:
Oxidation: The ferrocenyl moiety can be oxidized to form ferrocenium ions.
Reduction: The oxazoline ring can be reduced to form amino alcohol derivatives.
Substitution: The phosphino group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and base catalysts.
Major Products
Oxidation: Ferrocenium salts.
Reduction: Amino alcohols.
Substitution: Various phosphine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is used as a chiral ligand in asymmetric catalysis. It is particularly effective in the synthesis of enantiomerically pure compounds, which are essential in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to induce chirality makes it a valuable tool in the study of chiral biomolecules.
Medicine
In medicine, ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is used in the synthesis of chiral drugs. Its role in asymmetric synthesis allows for the production of drugs with high enantiomeric purity, which is crucial for their efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its catalytic properties are leveraged in various processes, including polymerization and the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming chiral complexes that facilitate asymmetric transformations. The ferrocenyl and oxazoline moieties provide steric and electronic environments that favor the formation of one enantiomer over the other. This selectivity is achieved through interactions with molecular targets such as substrates and intermediates, guiding the reaction pathway towards the desired enantiomer.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline: Lacks the tert-butyl group, resulting in different steric properties.
®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-thiazoline: Contains a thiazoline ring instead of an oxazoline ring, affecting its electronic properties.
®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-imidazoline: Features an imidazoline ring, which alters its coordination behavior.
Uniqueness
®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is unique due to the combination of its ferrocenyl and oxazoline moieties, along with the presence of the tert-butyl group. This combination provides a distinct steric and electronic environment that enhances its effectiveness as a chiral ligand in asymmetric catalysis. The compound’s ability to induce high enantioselectivity in various reactions sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C29H40FeNOP |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m0../s1 |
Clé InChI |
MUHDYVQFEIUFON-RZOUGZORSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
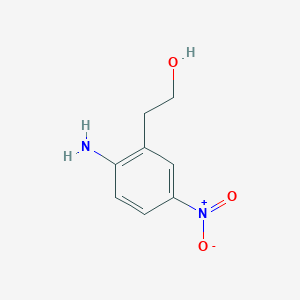
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
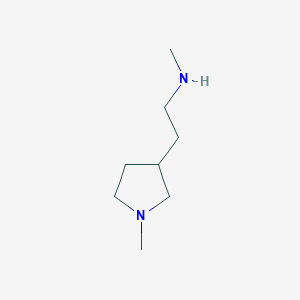
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
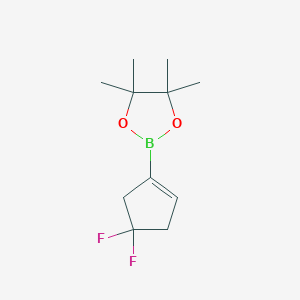
![4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12443931.png)

![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
